3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the category of carboxylic acids and pyrazole derivatives, which are known for their diverse biological activities, including fungicidal properties.
This compound is synthesized through various chemical reactions involving pyrazole and carboxylic acid functionalities. Pyrazoles, including this specific derivative, are often studied for their pharmacological properties and are used as intermediates in the synthesis of other bioactive compounds. The classification of this compound falls within organic chemistry, particularly in the subfields of heterocyclic chemistry and medicinal chemistry.
The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
Recent advances have focused on optimizing these synthetic routes to improve yields and reduce reaction times while maintaining safety and environmental considerations .
The compound undergoes various chemical reactions typical of carboxylic acids and pyrazoles:
The mechanism of action for compounds like 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid often involves interactions at the molecular level with biological targets:
Research indicates that modifications to the pyrazole structure can enhance biological activity by improving binding characteristics or altering metabolic stability .
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in research settings .
The primary applications of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid include:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural versatility and diverse bioactivity profiles. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that enable strong binding interactions with biological targets. The 4-carboxylic acid functionalization, exemplified by 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid, introduces hydrogen bonding capacity and ionic character that significantly enhances target engagement. This structural motif appears in numerous pharmacologically active agents, including COX-2 inhibitors, cannabinoid receptor antagonists, and antipsychotic agents, demonstrating its fundamental importance in rational drug design. The specific substitution pattern of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid – featuring a biaryl-like architecture with methyl group ortho-substitution – confers distinctive steric and electronic properties that influence conformation, solubility, and target recognition, making it a compelling subject for investigation.
The molecular architecture of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956387-03-4) exhibits several pharmacologically relevant features. Its molecular formula (C₁₇H₁₄N₂O₂) and weight (278.31 g/mol) place it within optimal ranges for drug-like properties, adhering to Lipinski's rule of five parameters [1]. The ortho-methyl groups at both the 3-position of the pyrazole ring and the 3'-position of the pendant phenyl create a twisted biaryl conformation that reduces molecular planarity, potentially enhancing selectivity by minimizing off-target interactions. The SMILES notation (O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CC(C)=C3)O) precisely encodes the connectivity, highlighting the carboxylic acid at position 4 and the methyl substituents at both aromatic systems [1] [6].
Table 1: Structural Characteristics of 3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 956387-03-4 |
Molecular Formula | C₁₇H₁₄N₂O₂ |
Molecular Weight | 278.31 g/mol |
IUPAC Name | 3-(3-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
SMILES | O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CC(C)=C3)O |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 3 (two pyrazole N, carbonyl O) |
The crystal packing of analogous pyrazole-4-carboxylic acids reveals characteristic hydrogen-bonded dimers via carboxylic acid groups, creating stable supramolecular synthons. This dimerization potential may influence solid-state stability and solubility profiles. The presence of the electron-donating methyl groups moderately enhances electron density at the pyrazole C5 position, potentially facilitating electrophilic substitution reactions for further derivatization. This balanced hydrophobic-hydrophilic character, combined with multiple sites for hydrogen bonding, makes this scaffold exceptionally versatile for medicinal chemistry applications.
The exploration of pyrazole-based therapeutics began in earnest with Ludwig Knorr's 1883 discovery of the pyrazolone synthesis via condensation of β-diketones with phenylhydrazines [4]. This foundational methodology established the first practical route to complex pyrazole derivatives. The 20th century witnessed landmark developments including the identification of antipyrine (phenazone) as an analgesic/antipyretic in 1887 and the serendipitous discovery of phenylbutazone in 1949. These early successes spurred systematic investigation into structure-activity relationships of pyrazole carboxylic acid derivatives.
The late 20th century marked a turning point with the rational design of celecoxib, a selective COX-2 inhibitor approved in 1998, which demonstrated the therapeutic advantages of incorporating sulfonamide-substituted pyrazole cores. Parallel developments in agrochemistry exploited pyrazole carboxylic acids as intermediates for succinate dehydrogenase inhibitors (SDHIs), exemplified by fluxapyroxad and benzovindiflupyr, which utilize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key building block [8]. These commercial successes validated the pyrazole-4-carboxylic acid motif as a privileged structure capable of delivering selective bioactivity. The development of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid represents a strategic evolution, incorporating ortho-methylation to enhance metabolic stability and modulate steric parameters compared to simpler phenylpyrazole analogs like 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-11-0) .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3